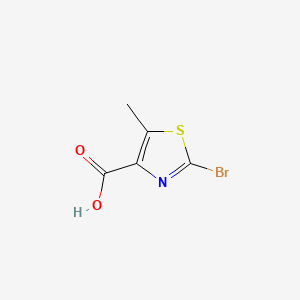

2-Bromo-5-methylthiazole-4-carboxylic acid

Descripción

Historical Context and Evolution of Thiazole-Containing Molecules in Chemical Sciences

The scientific exploration of thiazole (B1198619) chemistry dates back to the latter half of the 19th century, with early chemists first synthesizing and defining this class of heterocyclic compounds. e-bookshelf.de A pivotal moment in the history of thiazoles was the identification of a thiazole ring within thiamine (B1217682) (Vitamin B1), a crucial coenzyme for metabolic processes in all eukaryotes. wikipedia.orgtaylorandfrancis.com This discovery highlighted the biological significance of thiazoles and spurred extensive research into their synthesis and characteristics. ijper.organalis.com.my Over time, the advent of novel synthetic techniques, most notably the Hantzsch thiazole synthesis, has significantly broadened the variety and availability of thiazole derivatives. wikipedia.orgijper.org This has facilitated their integration into a multitude of valuable molecules, including pharmaceuticals, agrochemicals, and dyes. taylorandfrancis.comslideshare.net Concurrently, advancements in analytical methods have provided deeper insights into the structure-activity relationships of these compounds, cementing their importance in contemporary chemical sciences.

Structural Features and Unique Electronic Properties of the Thiazole Ring System

The thiazole ring is a planar, five-membered aromatic heterocycle featuring a sulfur atom at the first position and a nitrogen atom at the third. analis.com.my This specific arrangement confers upon it a distinct set of electronic properties. The presence of the electronegative nitrogen and the more polarizable sulfur atom leads to a unique distribution of electrons within the ring. The C2 position of the thiazole ring is notably electron-deficient, rendering it prone to nucleophilic attack, a characteristic that is widely leveraged in synthetic chemistry. slideshare.netnih.gov The aromatic nature of the thiazole ring enhances its stability, while the heteroatoms create opportunities for hydrogen bonding and coordination with metal ions. These structural and electronic attributes are central to the wide-ranging reactivity and biological activity demonstrated by thiazole derivatives.

Overview of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

The incorporation of halogen atoms into heterocyclic rings can dramatically alter the physical, chemical, and biological properties of a molecule. researchgate.net Introducing a halogen, such as bromine, can modify the electronic landscape of the ring, frequently increasing its electrophilicity at particular sites. This "halogen effect" is a potent strategy in synthetic chemistry, as the halogen can function as a leaving group in nucleophilic substitution reactions or as a reactive handle for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental to contemporary organic synthesis, enabling the assembly of intricate molecular structures. In the realm of medicinal chemistry, halogenation can enhance a drug candidate's metabolic stability, ability to cross cell membranes, and binding affinity to its biological target. researchgate.netnih.gov

Significance of Carboxylic Acid Functionality in Organic Transformations and Biological Interactions

The carboxylic acid group (-COOH) stands as one of the most pivotal functional groups in the field of organic chemistry. fiveable.meperlego.com Its acidic proton enables it to readily engage in a variety of acid-base reactions. Moreover, the carboxyl group can be easily transformed into other functional groups, including esters, amides, and acid halides, establishing it as a highly adaptable synthetic intermediate. numberanalytics.com Within a biological context, the carboxylate form (-COO⁻) is the predominant state at physiological pH, allowing it to forge strong ionic interactions and hydrogen bonds with biological macromolecules such as proteins and enzymes. wisdomlib.org This capacity for specific binding interactions is a primary reason for the prevalence of the carboxylic acid moiety in a wide array of pharmaceuticals and biologically active molecules. wisdomlib.orgfiveable.me

Positioning of 2-Bromo-5-methylthiazole-4-carboxylic Acid within Contemporary Research Paradigms

This compound is a molecule of considerable interest, embodying the convergence of the chemical principles previously discussed. It features a thiazole core, a synthetically advantageous bromine atom at the reactive C2 position, and a strategically positioned carboxylic acid group. This amalgamation of features makes it an exceptionally valuable building block in modern organic synthesis and medicinal chemistry research. guidechem.com The bromine atom can be leveraged for the introduction of diverse substituents via cross-coupling reactions, facilitating the swift creation of varied molecular libraries. The carboxylic acid functionality offers a point of attachment for further derivatization or for mediating biological interactions. guidechem.com Researchers are actively investigating the utility of this and comparable halogenated thiazole carboxylic acids as essential intermediates in the creation of new bioactive compounds, including potential kinase inhibitors and other therapeutic agents. chemimpex.comacs.org Its structure is ideally suited for the development of molecules with potential applications in drug discovery and materials science. chemimpex.com

Compound Information

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₅H₄BrNO₂S | 30095-17-1 |

| Thiamine | C₁₂H₁₇N₄OS⁺ | 67-03-8 |

Research Findings on Thiazole Derivatives

| Research Area | Key Findings |

| Medicinal Chemistry | Thiazole-containing compounds are investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thiazole ring can serve as a bioisostere for other aromatic systems, leading to improved pharmacokinetic profiles. ijper.orgnih.gov |

| Materials Science | Thiazole-based polymers and dyes have been engineered for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electronic characteristics of the thiazole ring are crucial for the charge transport and photophysical behaviors of these materials. slideshare.net |

| Catalysis | Thiazolium salts, which are derived from thiazoles, are commonly employed as precursors to N-heterocyclic carbenes (NHCs). These NHCs function as efficient organocatalysts in a range of chemical transformations, including the benzoin (B196080) condensation and the Stetter reaction. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIUHFDUUSYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703293 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-25-8 | |

| Record name | 2-Bromo-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Methylthiazole 4 Carboxylic Acid

Direct Synthesis Approaches to 2-Bromo-5-methylthiazole-4-carboxylic Acid

Direct synthesis approaches focus on constructing the target molecule from precursors that already contain the core 5-methylthiazole-4-carboxylic acid structure or a closely related halogenated thiazole (B1198619). These methods are generally more efficient than constructing the thiazole ring from acyclic precursors with the desired substituents already in place.

A primary strategy for synthesizing the title compound involves the regioselective bromination of a suitable 5-methylthiazole-4-carboxylic acid precursor. The thiazole ring exhibits distinct reactivity at its carbon positions, with the C2 position being the most susceptible to electrophilic attack due to its higher acidity and electron deficiency compared to the C4 and C5 positions. This inherent reactivity is exploited to direct the bromination to the desired location.

Two principal techniques are employed for the regioselective introduction of a bromine atom at the C2 position of the thiazole ring.

The first and most common approach for installing a bromine at the C2 position is through a Sandmeyer-type reaction, starting from an amino-substituted precursor. This method involves the diazotization of a 2-amino-5-methylthiazole-4-carboxylate derivative, followed by a copper(I) bromide-mediated substitution of the resulting diazonium salt. This pathway offers high regioselectivity, as the position of the bromine is predetermined by the location of the initial amino group. The synthesis of the analogous ethyl 2-bromo-4-methylthiazole-5-carboxylate from its 2-amino precursor is a well-documented example of this strategy's effectiveness.

A second technique is the direct electrophilic bromination of a 5-methylthiazole-4-carboxylic acid or its corresponding ester. The electron-withdrawing nature of the carboxylic acid/ester group at the C4 position and the electron-donating methyl group at the C5 position influence the ring's electron density. However, the intrinsic reactivity of the C2 position generally directs the electrophilic attack of a brominating agent to this site.

The choice of brominating reagent and the reaction conditions are critical for achieving high yields and selectivity.

For Sandmeyer-type reactions, the process begins with the formation of a diazonium salt from the 2-amino-5-methylthiazole-4-carboxylic acid precursor. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C). The subsequent substitution is carried out by introducing copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group by a bromide ion.

In direct electrophilic bromination, N-Bromosuccinimide (NBS) is a widely used reagent. It is favored for its ability to provide a low concentration of elemental bromine in situ, which helps to control the reaction and minimize side products. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). One-pot procedures starting from ethyl acetoacetate and NBS have been developed to synthesize related 2-aminothiazole carboxylates, demonstrating the utility of NBS in functionalizing the thiazole core.

Table 1: Comparison of Bromination Methods

| Method | Precursor | Key Reagents | Typical Conditions | Regioselectivity |

|---|---|---|---|---|

| Sandmeyer Reaction | 2-Amino-5-methylthiazole-4-carboxylic acid (or ester) | 1. NaNO₂, HBr2. CuBr | 0-5 °C for diazotization | High (at C2) |

An alternative synthetic route begins with a pre-functionalized thiazole, 2-bromo-5-methylthiazole, and introduces the carboxylic acid group at the C4 position. This is typically accomplished by converting the C4 position into a nucleophilic center via organometallic intermediates, which then react with an electrophilic carbon source like carbon dioxide.

While less commonly cited for this specific transformation, palladium-catalyzed carbonylation reactions represent a potential method for converting a C4-halogenated or triflated 2-bromo-5-methylthiazole into the desired carboxylic acid derivative. This process would involve the reaction of the substrate with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. This method is a powerful tool in organic synthesis for forming C-C bonds but requires specialized equipment to handle carbon monoxide gas.

A more frequently employed and practical approach is the formation of an organometallic intermediate followed by carboxylation. This pathway typically starts with 2-bromo-5-methylthiazole, which must first be functionalized at the C4 position. A common strategy involves a halogen-metal exchange at the C4 position.

First, a bromine atom would be introduced at the C4 position of 2-bromo-5-methylthiazole to create 2,4-dibromo-5-methylthiazole. Subsequently, a regioselective halogen-metal exchange can be performed. The C4-bromo substituent can be selectively converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with reagents like n-butyllithium (n-BuLi) or a turbo-Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at low temperatures. The resulting C4-metallated thiazole is a potent nucleophile.

This nucleophilic intermediate is then quenched with an electrophilic source of carbon, most commonly solid carbon dioxide (dry ice). The subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. The feasibility of forming Grignard reagents from bromothiazoles has been demonstrated in the synthesis of related compounds, making this a viable and robust strategy. acs.org

Table 2: Key Steps in Grignard Reagent-Mediated Carboxylation

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1. Halogenation | Introduction of a second bromine atom at the C4 position of 2-bromo-5-methylthiazole. | Brominating Agent (e.g., NBS) | Creates the 2,4-dibromo precursor. |

| 2. Metal-Halogen Exchange | Selective formation of a Grignard or organolithium reagent at the C4 position. | iPrMgCl·LiCl or n-BuLi | Generates a nucleophilic C4 center. |

| 3. Carboxylation | Reaction of the organometallic intermediate with carbon dioxide. | CO₂ (solid) | Introduces the carboxyl group. |

Cyclocondensation Reactions to Form the Thiazole Ring with Pre-existing Substituents

The formation of the thiazole core is frequently accomplished via cyclocondensation reactions, most notably the Hantzsch thiazole synthesis. This method involves the reaction of a compound containing a sulfur atom (like a thioamide) with an α-halocarbonyl compound, directly installing the desired substituents onto the heterocyclic ring.

The Hantzsch synthesis is a cornerstone in thiazole chemistry, providing a versatile route to a wide array of derivatives. The general mechanism involves the reaction between an α-haloketone and a thioamide. For the synthesis of precursors to this compound, this typically involves the cyclization of a thioamide with an appropriately substituted α-haloacetoacetate derivative.

For instance, a common strategy involves the reaction of ethyl 2-chloroacetoacetate with a thioamide. The chlorine atom serves as a leaving group, while the ketone and ester functionalities of the acetoacetate provide the carbon backbone for the thiazole ring, ultimately yielding the 4-methyl and 5-carboxylate substituents after cyclization. Similarly, α-bromination of ketones followed by condensation with thiourea is a widely used method for preparing 2-aminothiazole derivatives, which can serve as precursors for further transformations.

Table 1: Key Reactants in Hantzsch-type Thiazole Synthesis

| Reactant Type | Example Compound | Role in Synthesis |

| α-Halocarbonyl | Ethyl 2-chloroacetoacetate | Provides C4, C5, the methyl group at C5, and the ester group at C4. |

| Thioamide/Thiourea | Thioacetamide / Thiourea | Provides the sulfur atom, C2, and the nitrogen atom of the thiazole ring. |

An example of a one-pot synthesis involves the reaction of an acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and a thiourea derivative in a suitable solvent system. The acetoacetate is first brominated in situ to form the α-bromo intermediate, which then immediately reacts with the thiourea to undergo cyclocondensation, forming the substituted 2-aminothiazole derivative in a single pot. Greener synthetic approaches, such as multi-component reactions in environmentally benign solvents like water, have also been explored for thiazole synthesis.

Indirect Synthesis via Precursor Functionalization

An alternative and highly effective route to this compound involves the chemical modification of a pre-synthesized and appropriately functionalized thiazole ring. This multi-step approach allows for precise control over the introduction of the bromo and carboxylic acid groups.

A common and commercially available starting material for this pathway is ethyl 2-amino-4-methylthiazole-5-carboxylate. This precursor already contains the required methyl group at the 5-position and an ester group at the 4-position, which can be readily converted to the target carboxylic acid. The synthesis then focuses on the transformation of the 2-amino group into a bromo substituent.

The conversion of the 2-amino group to a 2-bromo substituent is typically achieved through a Sandmeyer-type reaction. This process involves two key steps: diazotization of the primary amino group, followed by substitution with a bromide ion.

The diazotization is carried out by treating the 2-aminothiazole precursor with a diazotizing agent, such as sodium nitrite, in a strong acidic medium (e.g., sulfuric acid) at low temperatures (-5 to -10°C) to form an unstable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and the installation of the bromine atom at the 2-position of the thiazole ring, yielding ethyl 2-bromo-5-methylthiazole-4-carboxylate.

Table 2: Reaction Conditions for Bromination via Diazotization

| Step | Reagents | Temperature | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | -10°C to -5°C | Converts the 2-amino group to a diazonium salt. |

| Bromination | Copper(I) Bromide (CuBr) | Room Temperature to 60°C | Replaces the diazonium group with a bromine atom. |

The final step in this synthetic sequence is the hydrolysis of the ethyl ester group at the 4-position to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or alkali.

Alkaline hydrolysis, also known as saponification, is generally preferred because the reaction is irreversible, often leading to higher yields. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This process yields the carboxylate salt, which is then neutralized in a subsequent step with a strong acid (e.g., HCl, TFA) to protonate the salt and afford the final product, this compound.

Derivatization of Related Thiazolecarboxylic Acids

The synthesis of this compound can be approached by modifying closely related thiazole precursors. These methods involve targeted chemical transformations to introduce the bromo substituent or to modify an existing functional group into the desired carboxylic acid.

Chemical Transformations of 2-Amino-5-methylthiazole-4-carboxylic Acid

A primary route to this compound involves the chemical modification of 2-Amino-5-methylthiazole-4-carboxylic acid. The key transformation in this pathway is the conversion of the 2-amino group to a 2-bromo substituent. This is typically achieved through a Sandmeyer-type reaction, a well-established method for the substitution of aromatic amino groups. nih.govwikipedia.org

The reaction proceeds in two main steps:

Diazotization: The 2-amino group on the thiazole ring is converted into a diazonium salt. This is generally accomplished by treating the starting material with a source of nitrous acid, such as sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrobromic acid (HBr) at low temperatures.

Bromination: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org This facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the desired 2-bromothiazole (B21250) derivative.

While the Sandmeyer reaction is a classic method, its application to 2-aminothiazoles can sometimes be complicated by side reactions. nih.gov The reaction conditions, such as temperature and acid concentration, must be carefully controlled to maximize the yield of the target 2-bromo compound. The presence of the carboxylic acid and methyl groups on the thiazole ring may also influence the reactivity and require optimization of the standard procedure.

Table 1: Key Reagents in Sandmeyer-Type Reaction for 2-Bromothiazole Synthesis

| Reagent | Role |

| 2-Amino-5-methylthiazole-4-carboxylic acid | Starting Material |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent |

| Hydrobromic Acid (HBr) | Acidic Medium & Bromide Source |

| Copper(I) Bromide (CuBr) | Catalyst for Bromination |

Potential Routes from 2-Bromo-5-methylthiazole-4-carbaldehyde

An alternative synthetic approach begins with 2-Bromo-5-methylthiazole-4-carbaldehyde. This pathway involves the oxidation of the aldehyde functional group at the 4-position to the corresponding carboxylic acid. This transformation requires an oxidizing agent that is selective for aldehydes and does not react with the thiazole ring or the bromo substituent. Several mild oxidation methods are suitable for this purpose.

One effective method is the Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. wikipedia.orgnrochemistry.com This reaction is known for its high efficiency and tolerance of a wide range of functional groups, making it particularly useful for complex molecules. wikipedia.org A typical procedure involves buffering the reaction mixture, often with a weak acid and a scavenger like 2-methyl-2-butene, to neutralize the hypochlorous acid byproduct that can cause side reactions. nrochemistry.comnih.gov

Another potential method is the use of Tollens' reagent , which contains the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. wikipedia.orgchemguide.co.uk This reagent is a mild oxidizing agent that selectively oxidizes aldehydes to carboxylates, which upon acidic workup, yield the carboxylic acid. wikipedia.orgyoutube.com A positive test, the formation of a silver mirror, indicates the oxidation of the aldehyde. chemguide.co.uklibretexts.org This method is particularly gentle and can be employed when other sensitive functional groups are present.

Table 2: Comparison of Oxidation Methods for Aldehyde to Carboxylic Acid

| Method | Oxidizing Agent | Conditions | Advantages |

| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Mildly acidic, often with a buffer and scavenger | High yield, functional group tolerance wikipedia.orgnrochemistry.com |

| Tollens' Test | Diamminesilver(I) complex | Alkaline | Very mild, selective for aldehydes chemguide.co.uklibretexts.org |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally friendly methods. bepls.com These "green chemistry" principles can be applied to the synthesis of this compound to improve yields, reduce reaction times, and minimize waste. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org By using microwave irradiation, it is often possible to significantly reduce reaction times from hours to minutes and improve product yields. nih.gov This technique can be applied to various steps in the synthesis of thiazole derivatives, including the Hantzsch thiazole synthesis, which is a fundamental method for creating the thiazole ring. bepls.comanalis.com.my A rapid, one-pot synthesis of thiazole derivatives can be achieved by reacting starting materials under microwave irradiation, sometimes even in the absence of a solvent or catalyst. bepls.com

Catalytic Approaches in Thiazole Ring Formation

The traditional Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. wikipedia.orgnih.gov While effective, this method can be improved by the use of catalysts to enhance reaction rates and yields under milder conditions. A variety of catalysts have been explored for this purpose, including reusable solid-supported catalysts like silica-supported tungstosilisic acid. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which aligns with green chemistry principles. nih.govmdpi.com Other catalytic systems, such as those employing copper or palladium, have also been developed for the synthesis of thiazole derivatives. nih.gov

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. organic-chemistry.org To this end, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable. bepls.com

Solvent-free reactions can often be facilitated by grinding the reactants together, sometimes with the aid of microwave irradiation. researchgate.net This approach can lead to higher yields and shorter reaction times while eliminating the need for solvent purification and disposal. organic-chemistry.org

Aqueous medium reactions are also an attractive green alternative. Water is a non-toxic, inexpensive, and readily available solvent. bepls.com The synthesis of thiazole derivatives has been successfully demonstrated in aqueous media, sometimes accelerated by microwave irradiation or the use of catalysts that are active in water. bepls.com These methods not only reduce the environmental impact but can also simplify the workup procedure.

Table 3: Overview of Green Chemistry Approaches in Thiazole Synthesis

| Strategy | Key Feature | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, improved yields beilstein-journals.orgnih.gov |

| Catalytic Approaches | Employment of reusable or efficient catalysts | Milder conditions, easier purification, catalyst recycling nih.govmdpi.com |

| Solvent-Free Reactions | Absence of a solvent | Reduced waste, simplified procedure researchgate.netorganic-chemistry.org |

| Aqueous Medium Reactions | Use of water as a solvent | Environmentally benign, non-toxic, cost-effective bepls.com |

Reactivity and Derivatization Studies of 2 Bromo 5 Methylthiazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for the derivatization of 2-Bromo-5-methylthiazole-4-carboxylic acid, enabling a variety of transformations including esterification, amidation, and conversion to more reactive intermediates like acid chlorides.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations for the synthesis of a wide range of derivatives. These reactions are crucial for creating new chemical entities with tailored properties.

A significant application of this compound is its use in the synthesis of complex amides, which are often key intermediates for pharmacologically active compounds. A documented example is the preparation of 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide. guidechem.com

The synthesis of this amide involves the initial activation of the carboxylic acid, followed by coupling with the appropriate amine. Specifically, this compound is first converted to its more reactive acid chloride derivative. guidechem.com This activated intermediate is then reacted with (R)-1-(6-aminospiro[3.3]heptan-2-yl)quinazolin-4(3H)-one to form the final amide product. This multi-step synthesis highlights the utility of the title compound as a scaffold for constructing intricate molecular architectures.

Table 1: Key Reagents in the Amidation Reaction

| Reactant/Reagent | Function | Reference |

| This compound | Starting material, provides the thiazole (B1198619) carboxamide core | guidechem.com |

| Oxalyl chloride | Activating agent for the carboxylic acid | guidechem.com |

| (R)-1-(6-aminospiro[3.3]heptan-2-yl)quinazolin-4(3H)-one | Amine component for amide bond formation | guidechem.com |

Esterification of this compound is a valuable strategy for modifying its physicochemical properties, which is particularly relevant in the design of prodrugs and the synthesis of chemical intermediates. nih.govchapman.edu The conversion of a carboxylic acid to an ester can enhance a molecule's lipophilicity, which may improve its absorption and distribution in biological systems. mdpi.com In the context of prodrug design, an ester linkage can be engineered to be cleaved by endogenous enzymes, releasing the active carboxylic acid drug at the desired site of action. nih.govmdpi.com

Furthermore, the ester derivatives of this compound are important chemical intermediates. chemimpex.com For instance, the corresponding ethyl ester can be a substrate for a variety of cross-coupling reactions, allowing for further functionalization of the thiazole ring. The ester group can be readily hydrolyzed back to the carboxylic acid when needed, making it a useful protecting group during multi-step synthetic sequences.

Decarboxylation Reactions

While specific studies on the decarboxylation of this compound are not extensively documented, the reactivity of related thiazole carboxylic acids suggests potential pathways for this transformation. For example, kinetic studies on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids have shown that the reaction mechanism can vary with the proton activity of the medium. rsc.org These related compounds can undergo decarboxylation through either a unimolecular or a bimolecular mechanism. rsc.org This suggests that the decarboxylation of this compound, if achievable, might be influenced by factors such as pH and the presence of catalysts. Generally, the decarboxylation of heteroaromatic carboxylic acids can be promoted by heat or by using metal catalysts. organic-chemistry.org

Activation of Carboxylic Acid for Coupling Reactions

For many synthetic applications, particularly for the formation of amide and ester bonds, the carboxylic acid group of this compound needs to be activated to enhance its reactivity towards nucleophiles.

A common and effective method for activating the carboxylic acid is its conversion to the corresponding acid chloride. This is typically achieved by treating this compound with a chlorinating agent such as oxalyl chloride or thionyl chloride. guidechem.com

In a reported procedure, this compound is suspended in an anhydrous solvent like dichloromethane (B109758) (DCM), and a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. guidechem.com The reaction proceeds at room temperature, and the formation of the acid chloride is often indicated by the cessation of gas evolution. guidechem.com The resulting 2-bromo-5-methylthiazole-4-carbonyl chloride is a highly reactive intermediate that is typically used in the subsequent reaction step without isolation. guidechem.com

Table 2: Reagents for Acid Chloride Formation

| Reagent | Role | Reference |

| This compound | Substrate | guidechem.com |

| Oxalyl chloride | Chlorinating agent | guidechem.com |

| Dichloromethane (DCM) | Anhydrous solvent | guidechem.com |

| Dimethylformamide (DMF) | Catalyst | guidechem.com |

Activated Esters for Amine Coupling

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. To facilitate the coupling with primary or secondary amines, the carboxylic acid is typically converted into a more reactive electrophilic species known as an activated ester. This two-step, one-pot process avoids the use of harsh reagents like acyl chlorides and proceeds under mild conditions, preserving the integrity of the thiazole ring and the C-Br bond.

Common coupling agents for this transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction proceeds via the initial formation of a highly reactive O-acylisourea intermediate, which is then converted in situ by NHS or HOBt into the corresponding activated ester. This ester is less prone to side reactions and readily undergoes nucleophilic acyl substitution with a wide range of amines to yield the desired amide product. The choice of solvent is typically a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

Below is a representative table of common coupling systems used for this transformation.

| Coupling Agent | Additive | Base (optional) | Solvent | Typical Amine Substrate | Product |

| EDC | NHS | DIPEA | DMF | Benzylamine | N-benzyl-2-bromo-5-methylthiazole-4-carboxamide |

| DCC | HOBt | NMM | DCM/THF | Morpholine | (2-bromo-5-methylthiazol-4-yl)(morpholino)methanone |

| HATU | - | DIPEA | DMF | Piperidine | 1-((2-bromo-5-methylthiazol-4-yl)carbonyl)piperidine |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, NHS: N-hydroxysuccinimide, DCC: N,N'-Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, THF: Tetrahydrofuran.

Reactions at the Bromine Substituent

The bromine atom at the C2 position of the thiazole ring is a key functional handle for introducing molecular diversity. This position is susceptible to nucleophilic aromatic substitution and is an ideal electrophilic partner in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing carboxylic acid group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the direct displacement of the bromide anion by a variety of nucleophiles. sigmaaldrich.com The reaction is a cornerstone for synthesizing 2-substituted thiazole derivatives. sigmaaldrich.com

A significant application of the SNAr reaction on this scaffold is the introduction of amine functionalities, which are prevalent in pharmacologically active molecules. The reaction involves treating this compound with a primary or secondary amine, often at elevated temperatures and in the presence of a non-nucleophilic base.

For instance, the synthesis of (R)-2-(3-fluoropyrrolidin-1-yl)-5-methylthiazole-4-carboxylic acid would proceed via the direct displacement of the bromine atom with (R)-3-fluoropyrrolidine. To prevent the amine from reacting with the carboxylic acid in an acid-base reaction, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the SNAr step. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, with a hindered base such as diisopropylethylamine (DIPEA) to scavenge the HBr generated. Following the substitution, the ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

| Reactant 1 (Ester) | Reactant 2 (Amine) | Base | Solvent | Temperature (°C) | Product (after Hydrolysis) |

| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | (R)-3-Fluoropyrrolidine | DIPEA | DMSO | 80-120 | (R)-2-(3-fluoropyrrolidin-1-yl)-5-methylthiazole-4-carboxylic acid |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | Pyrrolidine | K₂CO₃ | DMF | 100 | 5-Methyl-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid |

| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Aniline | NaH | THF | 65 | 5-Methyl-2-(phenylamino)thiazole-4-carboxylic acid |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C(sp²)-Br bond at the 2-position of the thiazole ring is well-suited for such transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. google.com As with SNAr reactions, the carboxylic acid group is often protected as an ester to prevent potential interference with the basic reaction conditions or the catalyst itself. google.com

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron compound. google.com In this context, the bromine atom of an esterified 2-bromo-5-methylthiazole-4-carboxylate is coupled with various aryl or heteroaryl boronic acids (or their corresponding boronate esters). The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. Common catalysts include Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand.

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product (after Hydrolysis) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Methyl-2-phenylthiazole-4-carboxylic acid |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid |

dppf: 1,1'-Bis(diphenylphosphino)ferrocene, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. rsc.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. rsc.org This reaction allows for the direct alkynylation of the thiazole C2 position. The resulting 2-alkynylthiazole derivatives are valuable intermediates for the synthesis of more complex molecules. Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is standard practice.

| Terminal Alkyne | Pd Catalyst | Co-catalyst | Base/Solvent | Product (after Hydrolysis) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 5-Methyl-2-(phenylethynyl)thiazole-4-carboxylic acid |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | 5-Methyl-2-((trimethylsilyl)ethynyl)thiazole-4-carboxylic acid |

| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Triethylamine/DMF | 2-(3-Hydroxyprop-1-yn-1-yl)-5-methylthiazole-4-carboxylic acid |

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering a powerful method for the N-arylation of amines with aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction has been extensively developed for a wide range of substrates, including challenging heterocyclic halides. wikipedia.orgnih.govmit.edu For a substrate such as this compound, the reaction facilitates the introduction of an amine functional group at the C2-position, a transformation that is otherwise difficult to achieve via classical nucleophilic aromatic substitution methods due to the electron-rich nature of the thiazole ring. nih.gov

The success of the Buchwald-Hartwig amination on 2-bromothiazole (B21250) derivatives is highly dependent on the careful selection of the catalyst system, which comprises a palladium precursor and a supporting ligand, as well as the base and solvent. wuxiapptec.comresearchgate.net Five-membered heterocyclic halides can be challenging coupling partners, potentially inhibiting or deactivating the palladium catalyst. nih.gov Therefore, specialized ligands, often bulky and electron-rich biaryl phosphines like tBuBrettPhos, have been developed to facilitate these transformations under mild conditions. nih.govmit.edu

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The presence of the carboxylic acid group on the thiazole ring necessitates the use of a base that is strong enough to facilitate the catalytic cycle but does not lead to unwanted side reactions. Bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often employed due to their good solubility and tolerance of sensitive functional groups. wuxiapptec.commit.edu The choice of solvent is also critical, with ethereal solvents like dioxane or THF being common. wuxiapptec.com

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Ref. |

| Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | Toluene | 90 | Aryl bromides/triflates with 2-aminothiazoles | nih.gov |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | Aryl bromides with various amines | researchgate.net |

| (tBuBrettPhos)Pd G3 | K₃PO₄ | Dioxane | RT - 100 | Bromoimidazoles/bromopyrazoles with amines | nih.gov |

| Pd(dba)₂ / BINAP | NaOtBu | Toluene | 100 | Aryl iodides/triflates with primary amines | wikipedia.org |

This table presents representative conditions for Buchwald-Hartwig amination of related heterocyclic halides, providing a starting point for the functionalization of this compound.

Lithiation Reactions for Further Functionalization

Lithiation, followed by quenching with an electrophile, is a versatile strategy for the functionalization of heterocyclic compounds. For this compound, this approach must contend with multiple reactive sites: the acidic carboxylic proton, the potentially acidic methyl protons, and the C-H bond of the thiazole ring (if any were present), alongside the bromo-substituent which allows for halogen-metal exchange.

The regioselectivity of deprotonation in substituted thiazoles is dictated by the electronic and steric influence of the existing functional groups. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (BuLi) would first involve the deprotonation of the most acidic proton, the one on the carboxylic acid group. rsc.orgrsc.org The use of two or more equivalents of the base would then lead to the formation of a dianion.

Studies on related methyl-substituted thiazole-carboxylic acids have shown that the regioselectivity of the second deprotonation is highly specific. rsc.orgrsc.org For instance, in 2,4-dimethylthiazole-5-carboxylic acid, lithiation with LDA occurs regiospecifically at the 2-methyl group. rsc.org Conversely, for 4-methyl-2-phenylthiazole-5-carboxylic acid, deprotonation occurs at the 4-methyl group. rsc.org In the context of this compound, the bromine at the C2 position precludes deprotonation at that site. Therefore, after initial formation of the carboxylate, the second deprotonation is expected to occur at the 5-methyl group, directed by the adjacent carboxylate. This generates a dianionic intermediate, which is poised for subsequent reaction with electrophiles. rsc.org

An alternative to deprotonation is a bromine-lithium exchange reaction. This typically occurs at low temperatures using an organolithium reagent like n-BuLi or t-BuLi. wikipedia.orgthieme-connect.com For 2,4-dibromothiazole, this exchange happens selectively at the C2 position. thieme-connect.com However, in the presence of the acidic carboxylic acid and methyl groups in this compound, proton abstraction (deprotonation) is generally a much faster process than halogen-metal exchange. wikipedia.org

Once the lithiated dianion of this compound is generated, it can be trapped by a variety of electrophiles. This allows for the introduction of new functional groups at the 5-position via the newly formed carbanion on the methyl group. This strategy provides a powerful method for elaborating the structure of the parent molecule. Based on analogous systems, a range of electrophiles can be successfully employed. rsc.orgrsc.org

| Electrophile | Reagent Example | Resulting Functional Group at C5-CH₂- |

| Alkyl Halide | Iodomethane (CH₃I) | Ethyl (-CH₂CH₃) |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxy-phenethyl (-CH₂CH(OH)Ph) |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxy-isobutyl (-CH₂C(OH)(CH₃)₂) |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthiomethyl (-CH₂SMe) |

| Carbon Dioxide | CO₂ | Carboxymethyl (-CH₂COOH) |

This table illustrates the potential for functionalization at the 5-methyl position after lithiation, based on established reactions with similar thiazole dianions. rsc.orgrsc.org

Reactions at the Methyl Group and Thiazole Ring System

Beyond lithiation, the methyl group at the C5 position of the thiazole ring is a handle for various chemical transformations, most notably oxidation. The oxidation of a methyl group attached to an aromatic or heteroaromatic ring can yield an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

The oxidation of an aryl methyl group to a carboxylic acid can be achieved using strong oxidizing agents. For example, vanadium pentoxide (V₂O₅) in sulfuric acid is a known reagent for this transformation on certain aromatic systems. google.com For thiazoles, more specific and milder conditions are often required to avoid degradation of the heterocyclic ring. The oxidation of 4-methyl-5-(hydroxymethyl)thiazole to the corresponding aldehyde, 4-methyl-5-formylthiazole, has been accomplished using oxidants like manganese dioxide (MnO₂). nih.gov

To convert the 5-methyl group of this compound directly to a carboxylic acid, thereby forming 2-bromothiazole-4,5-dicarboxylic acid, would require a potent oxidizing agent capable of withstanding the electron-withdrawing nature of the thiazole ring and the bromo-substituent. The presence of the existing carboxylic acid at C4 and the bromine at C2 would deactivate the ring, potentially making the methyl group more resistant to oxidation compared to simpler methylthiazoles. Careful selection of reaction conditions would be paramount to achieve the desired transformation without cleaving the thiazole ring.

The thiazole ring is an aromatic heterocycle, a characteristic that imparts significant stability. wikipedia.org This aromaticity is greater than that of the corresponding oxazole (B20620), which is reflected in the thiazole ring's lower susceptibility to certain degradation pathways. nih.gov However, under specific conditions, the thiazole ring can undergo opening or rearrangement reactions.

Theoretical studies and experimental evidence suggest that thiazoles are generally stable but can participate in cycloaddition reactions at high temperatures, which may be followed by sulfur extrusion to form pyridines. wikipedia.org Another known, albeit less common for thiazoles, transformation is the Wasserman rearrangement. This reaction, typically observed for oxazoles under photo-oxidative conditions, involves a [4+2] cycloaddition with singlet oxygen, followed by rearrangement. Thiazoles are significantly more stable and less prone to this rearrangement than their oxazole counterparts. nih.gov For instance, a macrocycle containing a thiazole was found to be roughly 2 to 6 times more stable towards this rearrangement than the analogous oxazole-containing macrocycle. nih.gov

For this compound, any potential ring-opening or rearrangement would be a complex process influenced by the substituents. The electron-withdrawing nature of the bromo and carboxylic acid groups would affect the electron density and stability of the thiazole ring. Mechanistic studies on the degradation of such a highly functionalized thiazole are not widely reported, and predictions would largely be based on theoretical principles of thiazole reactivity. researchgate.net It is plausible that under harsh basic or nucleophilic conditions, attack at the C2 position could initiate a ring-opening cascade, although the aromatic stabilization of the ring presents a significant energy barrier to such processes. cutm.ac.in

Spectroscopic Characterization and Computational Chemistry of 2 Bromo 5 Methylthiazole 4 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. In the case of 2-Bromo-5-methylthiazole-4-carboxylic acid, the spectrum is expected to show two key signals: one for the methyl protons and another for the carboxylic acid proton.

The methyl (CH₃) protons attached to the C5 position of the thiazole (B1198619) ring are expected to appear as a singlet, typically in the range of δ 2.5-2.8 ppm. This is because they have no adjacent protons to couple with. The chemical shift is influenced by the electron-withdrawing nature of the thiazole ring. For a closely related compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, the methyl protons are observed at δ 2.82 ppm. nih.gov

The carboxylic acid (-COOH) proton is characteristically broad and appears significantly downfield due to deshielding and hydrogen bonding. Its chemical shift can vary widely, typically from δ 10-13 ppm, and is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.5 - 2.8 | Singlet |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, five distinct signals are expected, corresponding to the four carbons in the substituted thiazole ring and the carbon of the carboxylic acid group.

The carbon of the carboxylic acid (-COOH) is typically found in the most downfield region of the spectrum, around δ 160-170 ppm. The carbons of the thiazole ring (C2, C4, and C5) will have chemical shifts determined by their substitution. The C2 carbon, bonded to the electronegative bromine and nitrogen atoms, is expected to be significantly deshielded, appearing around δ 145-150 ppm. The C4 and C5 carbons will appear at distinct chemical shifts, with the C4 bearing the carboxylic acid and the C5 bearing the methyl group. In related thiazole derivatives, these carbons typically resonate in the δ 110-150 ppm region. mdpi.com The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 15-20 ppm. For comparison, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom appears at δ 62.5 ppm, while the methyl carbons are at δ 36.4 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 160 - 170 |

| C 2-Br | 145 - 150 |

| C 4-COOH | 140 - 145 |

| C 5-CH₃ | 125 - 135 |

| -C H₃ | 15 - 20 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei.

COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would be very simple, as there are no adjacent protons to show cross-peaks. This in itself is a confirmation of the isolated nature of the methyl and carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu An HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, confirming their direct attachment.

The methyl protons would show a correlation to the C5 and C4 carbons of the thiazole ring.

The C2 carbon would show no HMBC correlations, as it is too far from the methyl protons.

The carboxylic acid carbon would show a correlation to the methyl protons (a four-bond correlation, which is sometimes observed) and potentially to the protons of a solvent like DMSO if it participates in hydrogen bonding.

These 2D NMR techniques, when used together, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the entire molecule. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. unl.edu In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. For this compound (C₅H₄BrNO₂S, Molecular Weight: 221.06 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 222. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a pair of peaks for the molecular ion at m/z 222 and 224, which is a definitive indicator of a monobrominated compound. In a study of a derivative, 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide, the molecular ion was observed via ESI-MS. guidechem.com

Fast Atom Bombardment (FAB) using a matrix like 3-nitrobenzyl alcohol (NOBA) is another soft ionization technique. While less common now than ESI, it can also be used to obtain molecular weight information. The fragmentation patterns observed in MS/MS experiments can help to confirm the structure. Common fragmentation pathways for this compound would include the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₅H₄BrNO₂S, the theoretical exact mass can be calculated. sigmaaldrich.com

The presence of a bromine atom is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the M+ and M+2 peaks). HRMS analysis of a related bromo-isothiazole derivative confirmed the presence of one bromine atom by observing this distinct pattern. mdpi.com This technique provides definitive confirmation of the compound's elemental formula, a critical piece of data for structural verification. mdpi.com

Table 1: Theoretical HRMS Data for this compound (C₅H₄BrNO₂S) Calculated based on most abundant isotopes.

| Ion | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₅H₄⁷⁹BrNO₂S | 220.9197 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). acs.org

For aromatic and heterocyclic compounds like this compound, the π-electrons in the thiazole ring are primarily responsible for UV absorption. In a study on thiazolo[5,4-d]thiazole (B1587360) derivatives, the electronic transitions between the HOMO and LUMO were identified as the main contributors to the absorption spectra. acs.org The specific wavelength of maximum absorbance (λmax) is sensitive to the structure of the heterocyclic ring and its substituents. For instance, UV-vis spectroscopy of a methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate derivative in dichloromethane (B109758) showed a λmax at 286 nm, which was considered supportive of the intact isothiazole (B42339) ring structure. mdpi.com This technique is thus useful for confirming the integrity of the core heterocyclic system and studying the effects of substituents on its electronic properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to map the precise positions of each atom, yielding accurate information about bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not detailed in the provided context, studies on closely related thiazole derivatives highlight the power of this technique. For example, the X-ray structure of 2,4-diacetyl-5-bromothiazole revealed its structure was dominated by both intramolecular and intermolecular halogen bonding. researchgate.net In another study, X-ray analysis was used to confirm the structure and stereochemistry of newly synthesized thiazole derivatives. nih.gov This method provides an unambiguous depiction of the molecule's conformation and its packing arrangement within the crystal lattice, revealing subtle intermolecular interactions that govern its solid-state properties.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations serve as powerful complements to experimental data, providing deep insights into molecular structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are frequently used to model the properties of thiazole derivatives. nih.gov

Typical computational studies on thiazole-containing molecules involve:

Geometry Optimization: Calculating the lowest energy, most stable three-dimensional structure of the molecule. These optimized geometries can be compared with experimental data from X-ray crystallography to validate the computational method. nih.govnih.gov

Spectroscopic Prediction: Calculating vibrational frequencies to help assign experimental IR spectra. nih.gov

Electronic Property Analysis: Determining the energies and distributions of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's electronic transitions and reactivity. acs.orgnih.gov For two thiazole derivatives, the HOMO-LUMO energy gaps were calculated to be 4.4818 and 3.7495 eV, respectively. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict how the molecule will interact with other molecules and to identify regions that are electron-rich or electron-poor. nih.gov

These computational approaches allow for a detailed theoretical investigation of this compound, offering predictions of its properties and a deeper understanding of the experimental spectroscopic data.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromothiazole-5-carboxylic acid |

| 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide |

| methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate |

| 2-benzamido-4-methylthiazole-5-carboxylic acid |

| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine |

| thiazolo[5,4-d]thiazole |

| 2,4-Dibromothiazole |

| 2,4-diacetyl-5-bromothiazole |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties and has been instrumental in the study of thiazole derivatives. researchgate.net DFT calculations provide a balance between accuracy and computational cost, making them a vital tool for understanding structure-property relationships. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of a molecule. For thiazole derivatives, DFT has been used to determine stable isomers and their geometric parameters. nih.gov

In a study on 2-bromo-5-fluorobenzaldehyde (B45324), DFT calculations were performed to identify the most stable conformer. nih.gov The optimization process led to the identification of O-trans and O-cis isomers, with the O-trans isomer being the more stable, lower-energy form. nih.gov Similar analyses on thiazole azo dyes showed that donor and acceptor groups can deviate from the plane of the thiazole ring by specific angles. mdpi.com For this compound, a similar computational approach would elucidate the preferred orientation of the carboxylic acid group relative to the thiazole ring, considering potential intramolecular hydrogen bonding.

Table 1: Example of Optimized Geometrical Parameters for a Thiazole Derivative (Illustrative) This table demonstrates typical data obtained from DFT calculations for a related molecule, as specific data for this compound is not available in the provided results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.35 | - | - |

| C-S | 1.76 | - | - |

| C-C (ring) | 1.42 | - | - |

| N-C-S | - | 112.5 | - |

| C-S-C | - | 89.0 | - |

| Carboxyl Twist | - | - | 4.5 |

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity, stability, and electronic transport properties. researchgate.net

DFT studies on thiazole-based hydrazones have shown that the distribution of HOMO and LUMO orbitals can vary significantly with different substituents. researchgate.net For instance, in some derivatives, the HOMO is localized on the thiazole ring and donor groups, while the LUMO is spread across the acceptor moieties. mdpi.com This separation of orbitals is indicative of charge-transfer characteristics within the molecule. The energy of the LUMO is particularly important in QSAR studies of thiazole derivatives, where it has been identified as a key descriptor for predicting biological activity. imist.ma

Table 2: Example of Calculated Electronic Properties for Thiazole Derivatives (Illustrative) This table presents typical electronic property data derived from DFT analysis of related thiazole compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -6.2 | -2.5 | 3.7 |

| Thiazole Derivative B | -6.5 | -2.1 | 4.4 |

| Thiazole Derivative C | -5.9 | -2.8 | 3.1 |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations are also used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

Studies on compounds like 2-naphthoic acid and 2-bromo-5-fluorobenzaldehyde have demonstrated that DFT-calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This allows for a complete and reliable assignment of the vibrational modes. researchgate.net Such an analysis for this compound would help in its experimental characterization by providing a theoretical reference for its spectroscopic signature.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for assessing the conformational flexibility and stability of a molecule, especially in a biological environment like the binding pocket of a protein. rsc.org

For thiazole derivatives, MD simulations have been employed to understand the stability of ligand-protein complexes. rsc.org In a study of thiazole-based hydrazones as potential cancer cell inhibitors, MD simulations confirmed the stability of the compounds within the EGFR binding pocket. nih.gov Similarly, simulations of fluorene-containing thiazole derivatives showed that the ligands remained stable inside the complex, with average root-mean-square deviation (RMSD) values indicating minimal conformational changes. rsc.org These simulations provide crucial insights into how a molecule like this compound or its derivatives might behave and maintain their binding mode within a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netlaccei.org For derivatives of this compound, QSAR models can be developed to predict their potential therapeutic effects.

Numerous QSAR studies have been successfully performed on various series of thiazole derivatives to model their antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netlaccei.orgnih.gov These models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, and physicochemical) and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate them with experimental activity. imist.maresearchgate.net

For example, a 3D-QSAR study on aryl thiazole derivatives revealed that electrostatic effects were dominant in determining their binding affinities. researchgate.net Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors related to atom-centered partial charges and lipophilicity as being significant for activity. laccei.org The development of a robust QSAR model for derivatives of this compound could guide the synthesis of new, more potent analogues by predicting their activity before they are created. imist.ma

Applications of 2 Bromo 5 Methylthiazole 4 Carboxylic Acid in Advanced Chemical Synthesis

Role as a Key Intermediate in Medicinal Chemistry

2-Bromo-5-methylthiazole-4-carboxylic acid is a specialized carboxylic acid derivative that serves as a crucial building block, or intermediate, in the field of pharmaceutical chemistry. nih.gov Its inherent structure, featuring a reactive bromo group and a carboxylic acid function on a methylthiazole core, makes it a versatile reagent for constructing more complex molecules. nih.govnih.gov Chemists utilize this compound to synthesize a variety of target molecules through multi-step reaction sequences. For instance, it can be converted into an acyl chloride, a highly reactive form, which then readily participates in forming amide bonds with other molecules. nih.gov This process is fundamental in linking different chemical fragments together to build new potential drug candidates. nih.gov

Synthesis of Pharmaceutical Agents

The primary application of this compound in medicinal chemistry is its role as a precursor in the synthesis of diverse pharmaceutical agents. nih.gov Its unique thiazole-based structure is a recognized scaffold in drug discovery, known to be a component of numerous biologically active compounds. nih.govbldpharm.com The strategic placement of the bromo and carboxylic acid groups allows for controlled, site-specific modifications, enabling chemists to systematically build and diversify molecular structures. nih.gov This controlled synthetic pathway is essential for creating libraries of related compounds, which can then be tested to identify those with the most promising therapeutic properties.

Examples of its direct application include its use in the preparation of complex amides, such as 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide. nih.gov It is also used to synthesize other substituted thiazoles, for example, by reacting it with amines like (R)-3-fluoropyrrolidine to yield new thiazole (B1198619) carboxylic acid derivatives. nih.gov

Development of Novel Drugs with Improved Efficacy

The development of novel drugs often hinges on the ability to create new chemical entities with enhanced potency, selectivity, and better metabolic profiles. The thiazole ring system is a valuable platform in this endeavor, and intermediates like this compound are instrumental in this process. The unique structure of such thiazole intermediates allows for the development of novel drugs that may exhibit improved efficacy. nih.gov By using this compound as a starting point, researchers can introduce a wide array of chemical groups, systematically altering the molecule's properties to optimize its interaction with biological targets. johnshopkins.edu This iterative process of synthesis and biological testing is a cornerstone of modern drug discovery, aimed at producing new therapeutics that are more effective than existing treatments. johnshopkins.edu For instance, medicinal chemistry campaigns focused on related thiazole scaffolds have successfully designed improved compounds that maintain good therapeutic activity while avoiding rapid metabolic degradation. johnshopkins.edu

Antimicrobial Agents and Other Therapeutic Compounds

The thiazole moiety is a well-established feature in many antimicrobial drugs. bldpharm.comtcichemicals.com Consequently, this compound and its derivatives are valuable in the synthesis of new antimicrobial agents. nih.gov The thiazole scaffold contributes significantly to the biological activity of these compounds, which have been investigated for their effects against various pathogens. bldpharm.comnih.govnih.gov

Research into related 2-aminothiazole-4-carboxylate structures has identified compounds with potent activity against Mycobacterium tuberculosis. nih.govcalpaclab.com Furthermore, studies on other thiazole derivatives have demonstrated a broad spectrum of antimicrobial potential. bldpharm.com For example, various synthesized thiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria. bldpharm.comnih.gov The versatility of the thiazole ring allows it to be incorporated into diverse molecular frameworks, leading to a wide range of therapeutic compounds. nih.govbldpharm.com

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors for Cancer Research

Hypoxia-Inducible Factor-1α (HIF-1α) is a critical protein in cellular responses to low oxygen levels (hypoxia), a common feature of the microenvironment within solid tumors. theclinivex.com HIF-1α regulates genes involved in key aspects of cancer progression, including angiogenesis, cell survival, and metastasis, making it a prime target for the development of new anticancer therapies. theclinivex.com Pharmacological inhibition of HIF-1α is considered a promising strategy in cancer research. theclinivex.com

While the thiazole scaffold is explored in the design of various enzyme inhibitors and therapeutic agents for cancer, a direct and prominent role for this compound in the synthesis of HIF-1α inhibitors is not extensively documented in publicly available research. However, the broader class of thiazole derivatives has been investigated for potential anticancer applications, including the inhibition of enzymes that are crucial for the growth and survival of tumors.

Thiazole Derivatives as Anti-TB Agents

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-TB agents that act on novel targets. nih.govcalpaclab.com The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new drugs against Mycobacterium tuberculosis. nih.govcalpaclab.com

In a notable study, researchers modified this scaffold to create a series of compounds with significant activity against the H37Rv strain of M. tuberculosis. nih.govcalpaclab.com This work underscores the importance of the thiazole structure in anti-TB drug discovery and highlights how derivatives, which could be synthesized from precursors like this compound, are critical to this research. One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to be highly effective against the whole-cell organism, while another, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, showed potent inhibition of the essential bacterial enzyme mtFabH. nih.govcalpaclab.com

Table 1: Activity of Thiazole Derivatives Against M. tuberculosis and mtFabH

| Compound | Target | Activity Measurement | Value | Citation |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) | nih.govcalpaclab.com |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC₅₀ | 0.95 µg/mL (2.43 µM) | nih.govcalpaclab.com |

Anticonvulsant Activity of Thiazole Derivatives